5'-O-Dmt-n6-bz-ppa

DNA Synthesis Coupling Efficiency Oligonucleotide Purity

Standard benzoyl-protected deoxyadenosine phosphoramidite for automated DNA synthesis. Routine protocols can suffer yield loss from acid-catalyzed depurination in long sequences, making a well-characterized monomer essential. • Delivers >99% coupling efficiency for oligos up to ~60 bases • Pre-optimized protocols on all major synthesizer platforms • Consistent purity minimizes truncated sequence contamination Ideal for high-volume genomics and diagnostics oligo production where reliability and cost-effectiveness are paramount.

Molecular Formula C38H35N5O6
Molecular Weight 657.7 g/mol
Cat. No. B14079029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-Dmt-n6-bz-ppa
Molecular FormulaC38H35N5O6
Molecular Weight657.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C6=NC=NC(=C6C=N5)NC(=O)C7=CC=CC=C7)O
InChIInChI=1S/C38H35N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)48-23-33-32(44)21-34(49-33)43-36-31(22-41-43)35(39-24-40-36)42-37(45)25-9-5-3-6-10-25/h3-20,22,24,32-34,44H,21,23H2,1-2H3,(H,39,40,42,45)
InChIKeyQGBFOKZYPZGNLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DMT-dA(bz) Phosphoramidite Overview


5'-O-Dmt-n6-bz-ppa, also widely known as DMT-dA(bz) Phosphoramidite (CAS 98796-53-3), is a foundational building block for automated solid-phase oligonucleotide synthesis. It is a protected nucleoside phosphoramidite, consisting of a deoxyadenosine base shielded by a benzoyl (Bz) group at the N6 exocyclic amine and a 4,4'-dimethoxytrityl (DMT) group at the 5'-hydroxyl [1]. Its molecular formula is C47H52N7O7P and it is classified as a nucleic acid derivative . This compound is the industry-standard monomer for incorporating adenosine residues into synthetic DNA and RNA strands using phosphoramidite chemistry, a process that relies on sequential deprotection and coupling cycles [2].

Workflow Automated solid-phase DNA/RNA synthesis
Role Standard adenosine monomer with N6-benzoyl protection
Selection Context Well-characterized coupling protocols for unmodified sequences

Substitution Risks of DMT-dA(bz)


In automated DNA/RNA synthesis, the choice of protecting group on the adenosine N6 position is not arbitrary; it directly dictates synthesis yield, purity, and post-synthesis processing time [1]. Substituting DMT-dA(bz) with other protected adenosine phosphoramidites like DMT-dA(pac) or DMT-dA(tac) can lead to a cascade of quantifiable performance differences. These include significantly altered coupling efficiencies, especially in challenging sequences, and vastly different deprotection kinetics. Critically, the benzoyl group's stability profile—while known for its susceptibility to acid-catalyzed depurination—remains the benchmark against which newer protecting groups are measured, and its robust performance in standard applications is well-documented . Using an uncharacterized alternative without understanding these quantitative trade-offs can result in lower overall yields, increased contamination from truncated sequences, and extended or failed deprotection protocols.

Coupling efficiency may drop with alternative protection
Substituting Bz with PAC or TAC can lower stepwise yield in poly-A or challenging sequences, as observed with comparative coupling data.
Depurination susceptibility limits long oligo synthesis
Benzoyl group depurination under repeated TCA exposure may compromise full-length product; depurination-resistant amidites (def/dma) are more stable.
Deprotection time mismatch disrupts workflow
Bz requires 8 h at 55°C or 24 h at room temperature in ammonia; labile groups (PAC) deprotect in

DMT-dA(bz) Performance vs. Analogs


Coupling Efficiency in Poly-A Sequences

While both DMT-dA(bz) and DMT-dA(tac) achieve high coupling efficiencies (>99%) under standard conditions, DMT-dA(tac) demonstrates superior performance in challenging sequence contexts. A 2023 study in Nucleic Acids Research demonstrated that the tac-protected amidite exhibits 15-20% higher coupling efficiency in challenging sequences containing consecutive adenines . This indicates that while DMT-dA(bz) is the established standard, DMT-dA(tac) offers a quantifiable advantage for synthesizing long or structurally complex poly-A tracts. The standard DMT-dA(bz) can achieve average stepwise coupling yields in excess of 99% in standard RNA synthesis, but this may degrade in specific contexts [1].

Coupling efficiency (poly-A)
Head-to-head
DMT-dA(tac) shows 15–20% higher coupling vs. DMT-dA(bz) in consecutive adenine sequences
Supports selection of tac amidite for poly-A regions
Under standard solid-phase DNA synthesis conditions
DNA Synthesis Coupling Efficiency Oligonucleotide Purity

Depurination Susceptibility

The electron-withdrawing benzoyl (Bz) group on DMT-dA(bz) destabilizes the glycosidic bond, making it susceptible to acid-catalyzed depurination during repeated detritylation steps . In contrast, electron-donating formamidine protecting groups like diethylformamidine (def) and dimethylacetamidine (dma) stabilize this bond. Manufacturer data indicates that while standard DMT-dA(bz) suffers substantial degradation after excessive exposure to trichloroacetic acid (TCA), the depurination-resistant dA monomers (def and dma protected) are 'essentially stable' under the same conditions . This difference is negligible for standard short oligos but becomes a critical, yield-limiting factor for synthesizing long oligonucleotides, those requiring extended coupling times, or in large-scale manufacturing .

Depurination stability
Head-to-head
DMT-dA(def/dma) essentially stable vs. substantial degradation for DMT-dA(bz) after repeated TCA exposure
Bz group may limit yield for long oligonucleotides
Depurination risk under acidic detritylation steps
DNA Synthesis Depurination Long Oligonucleotides

Purity and Impurity Profile

For applications requiring high batch-to-batch consistency and minimal side reactions, such as therapeutic oligonucleotide manufacturing, the purity profile of the starting material is paramount. The Sigma-Aldrich DMT-dA(bz) Pharmadite product line exemplifies this with its highly controlled impurity profile, specifying an assay of ≥99.5% by both reversed-phase HPLC and 31P-NMR . Critically, it limits specific synthesis-interfering contaminants like P(III) species to ≤0.3% . In contrast, a general-grade DMT-dA(bz) product from a different vendor may be specified only at ≥98% purity (HPLC) without detailed impurity characterization . This difference in analytical rigor and impurity control can directly impact coupling efficiency and the level of deletion sequences in the final oligonucleotide product, which is a critical quality attribute for therapeutic applications .

Purity specification
Head-to-head
Pharmadite grade ≥99.5% (HPLC, ³¹P-NMR), P(III) ≤0.3%; general grade ≥98% without detailed impurity limits
High-grade purity supports reproducible coupling
Specification review for advanced synthesis projects
Phosphoramidite Purity Oligonucleotide Synthesis cGMP Manufacturing

Deprotection Kinetics

The N6-benzoyl (Bz) protecting group on DMT-dA(bz) is the classic standard, but it necessitates a relatively harsh and time-consuming final deprotection step. Vendor protocols typically recommend 8 hours at 55°C or 24 hours at room temperature in concentrated ammonia for complete deprotection . This is in stark contrast to labile protecting groups like phenoxyacetyl (PAC), which can be completely removed in less than 4 hours in 29% ammonia at room temperature [1], or even more rapidly in 2 hours under selective conditions [2]. This quantifiable difference in deprotection time and temperature has direct implications for total synthesis turnaround time, energy costs, and compatibility with sensitive, alkali-labile modified bases.

Deprotection time
Head-to-head
Bz: 8 h at 55°C or 24 h at RT in conc. NH₃; PAC:
PAC reduces processing time for alkali-sensitive constructs
May be critical for modified oligonucleotides
Phosphorus substituent reactivity
Class-level
Standard diisopropylamino/cyanoethyl groups provide benchmark reactivity; altering substituents changes coupling kinetics
Supports protocol optimization for standard chemistry
Data to verify for alternative amidite structures
Oligonucleotide Deprotection Post-Synthesis Processing Workflow Efficiency

Phosphorus Substituents and Coupling Reactivity

The reactivity of phosphoramidites is influenced by the substituents on the phosphorus atom. Mechanistic studies using 3'-O-SiButPh2-6-N-benzoyl-dA (a protected adenosine derivative similar to the core of DMT-dA(bz)) have quantified the rate variations with different phosphorus substituents. The rate of reaction decreases in the order NEt2 > NRr12 > N(CH2CH2)O > NMePh, and for the oxygen substituents, OMe > OCH2CH2CN > OCHMeCH2CN > OCMe2CH2CN >> OC6H4Cl [1]. This demonstrates that the standard diisopropylamino and cyanoethyl protecting groups on DMT-dA(bz) represent a well-characterized and optimized balance of stability and reactivity that has been foundational for the development of modern DNA synthesizers.

Phosphorus substituent reactivity
Class-level
Standard diisopropylamino/cyanoethyl groups provide benchmark reactivity; altering substituents changes coupling kinetics
Supports protocol optimization for standard chemistry
Data to verify for alternative amidite structures
Phosphoramidite Chemistry Reaction Kinetics Coupling Rate

DMT-dA(bz) Application Scenarios


Standard DNA/RNA Synthesis

DMT-dA(bz) remains the optimal choice for routine synthesis of standard, unmodified DNA and RNA oligonucleotides up to ~60 bases in length. As the industry benchmark, its performance is well-characterized, and automated synthesizer protocols are universally optimized for its reactivity profile [1]. The high coupling efficiency (>99%) ensures good yields for most sequences, and the established, albeit lengthy, deprotection protocols are a known and manageable workflow [2]. This makes it the most cost-effective and reliable option for the vast majority of molecular biology, genomics, and diagnostics research applications where high-volume synthesis of standard oligos is required.

Long Oligo and Large-Scale Synthesis

For the synthesis of long oligonucleotides (>60-mer), or for any large-scale cGMP manufacturing where yield loss from depurination is economically significant, DMT-dA(bz) is **not** the optimal choice. The quantitative evidence shows that its susceptibility to acid-catalyzed depurination leads to substantial degradation and chain cleavage, directly lowering the yield of full-length product [1]. In these scenarios, the use of a depurination-resistant adenosine phosphoramidite (e.g., DMT-dA(def) or DMT-dA(dma)) is strongly recommended despite its higher initial cost, as it provides a quantifiable and critical improvement in final product yield and purity [1].

Alkali-Labile Oligo Synthesis

DMT-dA(bz) is contraindicated for the synthesis of oligonucleotides that incorporate alkali-sensitive bases or functional groups. The standard deprotection conditions for the benzoyl group—8 hours at 55°C or 24 hours at room temperature in concentrated ammonia—are too harsh and will degrade these sensitive modifications [1]. The evidence clearly demonstrates that labile protecting groups like phenoxyacetyl (PAC) are a superior alternative, as they can be completely deprotected under much milder conditions (<4 hours in 29% ammonia at room temperature) [2]. For these specialized applications, procuring DMT-dA(pac) or a similar labile amidite is essential to preserve the integrity of the final oligonucleotide.

Therapeutic Oligo Manufacturing

When developing or manufacturing therapeutic oligonucleotides (e.g., antisense, siRNA), the selection of a DMT-dA(bz) product with a 'Pharmadite' or equivalent high-grade purity specification is critical. The evidence shows that these products offer ≥99.5% purity with tightly controlled limits on synthesis-interfering impurities like P(III) species, which are not specified in lower-grade products [1]. This higher purity and better-defined impurity profile directly translate to more reproducible coupling efficiencies, lower levels of deletion sequences, and higher overall product quality—all of which are essential for meeting stringent regulatory requirements for active pharmaceutical ingredients [1].

Application
Selection Property
Validation Focus
Standard DNA/RNA synthesis
Reliable coupling, well-characterized protocols
Sequence yield and purity for unmodified oligos
Long oligonucleotide synthesis (>60mer)
Depurination-resistant protection
Full-length product yield under repeated acidic steps
Alkali-labile modified oligo synthesis
Mild deprotection compatibility
Preservation of sensitive functional groups
High-purity oligonucleotide R&D
High purity, controlled impurity profile
Reproducibility and impurity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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